Lanabecestat
Description
Contextualizing Alzheimer's Disease Pathology and Therapeutic Targets
The brains of individuals with Alzheimer's disease exhibit characteristic neuropathological features, including the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles. frontiersin.orgnews-medical.net These protein aggregates are thought to contribute to neuronal dysfunction and loss, leading to the observed cognitive decline. news-medical.net
Therapeutic strategies in AD research have largely centered on targeting these pathological hallmarks. Approaches have included efforts to reduce the production or enhance the clearance of Aβ, as well as interventions aimed at preventing or clearing tau pathology.
The Amyloid Cascade Hypothesis and Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) as a Therapeutic Target
A prominent theory in Alzheimer's disease research is the amyloid cascade hypothesis. First suggested in 1992, this hypothesis posits that the accumulation and aggregation of amyloid-beta peptides in the brain is a primary event triggering the cascade of pathological changes seen in AD, including tau tangle formation, cell loss, and dementia. news-medical.netnih.gov
Amyloid-beta peptides are generated through the proteolytic processing of the amyloid precursor protein (APP). This process involves sequential cleavage by two key enzymes: beta-site APP-cleaving enzyme 1 (BACE1) and gamma-secretase. frontiersin.orgnih.gov BACE1 initiates the process by cleaving APP at the beta-secretase site, which is considered the rate-limiting step in Aβ production. frontiersin.orgnih.govresearchgate.net
Given its crucial role in initiating Aβ production, BACE1 has been identified as a prime therapeutic target for reducing cerebral Aβ concentrations and potentially preventing or slowing the progression of AD. nih.govasu.educapes.gov.br Inhibiting BACE1 is a rational approach, as the enzyme is elevated in the brains of AD patients, and studies in mice lacking the BACE1 gene have shown minimal apparent consequences. nih.gov
Historical Development and Research Rationale of Lanabecestat (B602830)
This compound (also known as AZD3293 and LY3314814) is a small molecule developed as a potent, orally active, and brain-permeable inhibitor of human BACE1. astrazeneca.comalzheimersnewstoday.commedchemexpress.comresearchgate.net Its development was based on the rationale that inhibiting BACE1 would block the formation of amyloid-beta, thereby preventing the formation of amyloid plaques and potentially modifying the course of Alzheimer's disease. frontiersin.orgalzheimersnewstoday.compatsnap.com
Preclinical research with this compound demonstrated its ability to reduce levels of Aβ1-40 and Aβ1-42 in the brain, cerebrospinal fluid (CSF), and plasma in various animal models, including mice, guinea pigs, and dogs, in a time- and dose-dependent manner. astrazeneca.commedchemexpress.comresearchgate.netastrazeneca.com In vitro studies indicated that this compound acts as a full inhibitor of BACE1 with a competitive and reversible mechanism, displaying high target affinity. medchemexpress.com
These promising preclinical findings supported the progression of this compound into clinical trials for the treatment of early Alzheimer's disease. alzheimersnewstoday.comnih.gov Phase 1 studies in healthy subjects and patients with AD showed significant reductions in plasma and CSF Aβ1-40 and Aβ1-42 levels. astrazeneca.comresearchgate.net Based on these results, which suggested effective target engagement, this compound advanced into large-scale Phase 2/3 clinical trials, including the AMARANTH and DAYBREAK-ALZ studies, to evaluate its efficacy in slowing cognitive and functional decline in patients with early AD and mild AD dementia. astrazeneca.comalzheimersnewstoday.comresearchgate.netnih.govastrazenecaclinicaltrials.com
Detailed research findings from these trials provided important data regarding the effects of this compound on biomarkers. In Phase 2/3 studies (AMARANTH and DAYBREAK-ALZ), this compound treatment led to substantial dose-related reductions in CSF Aβ1-40 and Aβ1-42 concentrations. astrazeneca.comastrazeneca.com For instance, in AMARANTH, CSF Aβ1-42 concentration was reduced by 51.3% and 65.5% in the 20 mg and 50 mg groups, respectively. nih.gov Plasma Aβ1-40 and Aβ1-42 levels were also significantly reduced. astrazeneca.comalzforum.org
Neuroimaging results from the AMARANTH and DAYBREAK-ALZ studies indicated that this compound treatment resulted in a previously observed annualized reduction in Aβ neuritic plaque burden, as measured by florbetapir (B607462) PET scans. nih.govnih.gov In AMARANTH, the least squares mean change from baseline in florbetapir PET scan using SUVr was significantly greater with this compound (20 mg and 50 mg) compared with placebo over 2 years. astrazeneca.com
Despite the evidence of target engagement and reduction in Aβ levels and plaque burden, the AMARANTH and DAYBREAK-ALZ trials were stopped early based on recommendations from an independent data monitoring committee, which concluded that the studies were unlikely to meet their primary endpoints evaluating cognitive and functional decline upon completion. alzheimersnewstoday.comnih.govastrazeneca.com The primary endpoint in these trials was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog13). nih.govastrazenecaclinicaltrials.comastrazeneca.com No significant differences in cognitive measures were found between this compound groups and placebo, and in some cases, worsening of function was noted in the treatment groups. 2minutemedicine.com
Neuroimaging assessments beyond amyloid plaque burden also provided insights. There were no significant differences in the annualized change of aggregated tau neurofibrillary tangle burden or cerebral metabolism (measured by FDG PET) between the this compound groups and placebo. nih.govnih.gov However, greater brain volume reduction was observed in patients treated with this compound compared to placebo in both AMARANTH and DAYBREAK-ALZ studies. nih.govnih.gov Specifically, significantly greater decreases in whole brain volume were seen with this compound compared to placebo in AMARANTH (20 mg and 50 mg groups) and in DAYBREAK-ALZ (50 mg group). nih.gov Significantly greater decreases in hippocampal volume were also observed in AMARANTH (20 mg and 50 mg groups) compared to placebo, but this finding was not replicated in DAYBREAK-ALZ. nih.gov
The research findings from the this compound clinical trials, while demonstrating successful reduction of amyloid-beta pathology, did not translate into a significant clinical benefit in terms of slowing cognitive or functional decline in patients with early or mild AD dementia. nih.govnih.govnih.gov2minutemedicine.com These outcomes have contributed to the ongoing discussion and re-evaluation of the amyloid cascade hypothesis and the strategy of targeting BACE1 as a monotherapy for Alzheimer's disease. alzforum.orgmdpi.com
Data Tables
| Study (Phase) | Patient Population | This compound Dose | CSF Aβ1-40 Reduction from Baseline | CSF Aβ1-42 Reduction from Baseline |
| AMARANTH (2/3) | Early AD symptomatic | 20 mg | 58.0% astrazeneca.comastrazeneca.com | 51.3% astrazeneca.comastrazeneca.comnih.gov |
| 50 mg | 73.3% astrazeneca.comastrazeneca.com | 65.5% astrazeneca.comastrazeneca.comnih.gov | ||
| DAYBREAK-ALZ (2/3) | Mild AD dementia | 20 mg | Not specified in detail | Not specified in detail |
| 50 mg | Not specified in detail | Not specified in detail |
| Study (Phase) | Neuroimaging Measure | This compound Dose | Annualized Change vs. Placebo (Effect) |
| AMARANTH (2/3) | Florbetapir PET (SUVr) | 20 mg | Significantly greater reduction astrazeneca.com |
| 50 mg | Significantly greater reduction astrazeneca.com | ||
| AMARANTH (2/3) | Whole Brain Volume (MRI) | 20 mg | Significantly greater decrease nih.govnih.gov |
| 50 mg | Significantly greater decrease nih.govnih.gov | ||
| AMARANTH (2/3) | Hippocampal Volume (MRI) | 20 mg | Significantly greater decrease nih.gov |
| 50 mg | Significantly greater decrease nih.gov | ||
| DAYBREAK-ALZ (2/3) | Whole Brain Volume (MRI) | 20 mg | No significant difference nih.gov |
| 50 mg | Significantly greater decrease nih.govnih.gov | ||
| DAYBREAK-ALZ (2/3) | Hippocampal Volume (MRI) | 20 mg | No significant difference nih.gov |
| 50 mg | No significant difference nih.gov | ||
| AMARANTH (2/3) | FDG PET (Cerebral Metabolism) | 20 mg | No significant difference nih.govnih.gov |
| 50 mg | No significant difference nih.govnih.gov | ||
| DAYBREAK-ALZ (2/3) | FDG PET (Cerebral Metabolism) | 20 mg | No significant difference nih.govnih.gov |
| 50 mg | No significant difference nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDNQONLGXOZRG-BOPKNSRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383982-64-6 | |
| Record name | Lanabecestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383982646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanabecestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LANABECESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8SPJ492VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations and Preclinical Efficacy of Lanabecestat
Biochemical Characterization of BACE1 Inhibition by Lanabecestat (B602830)
Inhibition Kinetics and Binding Affinity to Human BACE1
This compound is a potent inhibitor of human BACE1. nih.gov It exhibits a slow off-rate from the BACE1 enzyme, which contributes to its robust and sustained pharmacodynamic effects. newdrugapprovals.orgnih.gov In vitro studies have demonstrated its high binding affinity for the enzyme. Specifically, radioligand binding assays have determined the 50% inhibitory concentration (IC50) of this compound for BACE1 to be 0.6 nM. nih.gov Further binding assays confirmed this high affinity, showing a binding value of 0.6nM. astrazeneca.comastrazeneca.com
Table 1: Inhibition Kinetics and Binding Affinity of this compound for Human BACE1
| Parameter | Value | Source |
|---|---|---|
| IC50 | 0.6 nM | nih.gov |
| Binding Affinity | 0.6 nM | astrazeneca.comastrazeneca.com |
| Kinetic Characteristic | Slow off-rate | newdrugapprovals.orgnih.gov |
Cross-Reactivity and Selectivity Profile (BACE1 vs. BACE2)
An important aspect of the biochemical profile of a BACE1 inhibitor is its selectivity over the homologous enzyme, BACE2. BACE1 and BACE2 share significant structural similarities in their active sites. nih.gov this compound has been characterized as a nonselective inhibitor of BACE1 and BACE2. nih.govastrazeneca.com In vitro radioligand binding assays have shown that this compound has binding affinities of 0.6 nM for BACE1 and 0.9 nM for BACE2, indicating a lack of significant selectivity between the two enzymes. astrazeneca.comastrazeneca.com This non-selective profile is a noteworthy characteristic, as BACE2 has distinct physiological substrates, and its inhibition has been linked to certain side effects, such as changes in hair pigmentation. astrazeneca.commdpi.com
Table 2: Selectivity Profile of this compound
| Enzyme | Binding Affinity | Source |
|---|---|---|
| BACE1 | 0.6 nM | astrazeneca.comastrazeneca.com |
| BACE2 | 0.9 nM | astrazeneca.comastrazeneca.com |
In Vivo Pharmacodynamic Studies of this compound
Modulation of Cerebrospinal Fluid Amyloid-Beta Peptides (Aβ1-40, Aβ1-42)
Consistent with its potent inhibition of BACE1, this compound has demonstrated robust, dose-dependent reductions in the levels of Aβ peptides in the cerebrospinal fluid (CSF) of both healthy subjects and patients with Alzheimer's disease. nih.govnih.gov In a Phase 1 study involving healthy Japanese subjects, treatment with this compound resulted in significant decreases in CSF Aβ42 concentrations, with reductions of 63% and 79% observed in the 15 mg and 50 mg dose groups, respectively. researchgate.net Phase 2/3 studies provided further evidence of this effect, showing substantial dose-related reductions in both CSF Aβ1-40 and Aβ1-42 concentrations. astrazeneca.com Specifically, treatment with 20 mg of this compound led to a 58.0% reduction in Aβ1-40 and a 51.3% reduction in Aβ1-42, while the 50 mg dose resulted in reductions of 73.3% and 65.5%, respectively. astrazeneca.com
Table 3: Effect of this compound on CSF Amyloid-Beta Peptides in Humans
| Dose | Aβ1-40 Reduction | Aβ1-42 Reduction | Source |
|---|---|---|---|
| 15 mg | Not Reported | 63% | researchgate.net |
| 20 mg | 58.0% | 51.3% | astrazeneca.com |
| 50 mg | 73.3% | 65.5% | astrazeneca.com |
| 50 mg | Not Reported | 79% | researchgate.net |
Effects on Soluble Amyloid Precursor Protein Beta (sAPPβ)
The cleavage of APP by BACE1 produces not only the C-terminal fragment that is subsequently cleaved to form Aβ but also a soluble N-terminal fragment known as sAPPβ. nih.gov As a direct product of BACE1 activity, sAPPβ serves as a valuable biomarker for target engagement. Preclinical studies in mice, guinea pigs, and dogs have shown that this compound significantly reduces soluble Aβ species and sAPPβ in a time- and dose-dependent manner. nih.govnih.gov Furthermore, clinical studies have confirmed this effect in humans, with a notable decrease in CSF sAPPβ observed following this compound treatment. researchgate.net
Impact on Amyloid-Beta Levels in Brain and Plasma Across Species
The pharmacodynamic effects of this compound on Aβ levels extend beyond the CSF to include the brain and plasma. Preclinical investigations in both mice and guinea pigs have demonstrated that this compound effectively reduces the levels of Aβ1-40 and Aβ1-42 in the brain and plasma. nih.govastrazeneca.com In human studies, this compound produced robust and prolonged suppression of plasma Aβ peptides. nih.govnih.gov Following single doses of 5 mg or higher, a reduction of over 70% in mean plasma Aβ40 and Aβ42 concentrations was observed, with this suppression lasting for up to three weeks at the highest doses studied. nih.gov Multiple-dose studies also showed significant reductions in plasma Aβ peptides, with decreases of ≥64% at a 15 mg dose and ≥78% at doses of 50 mg and higher. nih.gov
Preclinical Assessment of Central Nervous System Penetration
A fundamental prerequisite for any therapeutic agent targeting neurodegenerative diseases like Alzheimer's is the ability to effectively cross the blood-brain barrier (BBB) and achieve sufficient concentrations within the central nervous system (CNS) to engage its molecular target. Preclinical development of this compound, therefore, involved a rigorous assessment of its CNS penetration capabilities. Studies confirmed that this compound was specifically designed as a brain-permeable inhibitor of the human beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1). astrazeneca.comnih.govnih.gov
Initial evaluations were conducted using in vitro models to predict the compound's permeability across biological membranes. A key assay in this assessment is the Caco-2 cell permeability test, which models the human intestinal epithelium and is often used to predict oral drug absorption and BBB penetration. In this model, this compound demonstrated high permeability. nih.gov
Table 1: In Vitro Permeability of this compound
| Parameter | Value | Reference |
|---|---|---|
| Caco-2 Apparent Permeability (Papp) (apical-to-basolateral) | 34.8 × 10⁻⁶ cm/s | nih.gov |
Beyond passive permeability, researchers also investigated the potential interaction of this compound with efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump substrates out of the brain, thereby limiting their CNS concentration. In vitro studies showed that this compound could inhibit P-gp activity. nih.gov However, further analysis indicated that while concentrations in the gastric fluid after oral administration might be high enough to inhibit intestinal P-gp, the systemic plasma concentrations of the drug were less than 10% of the half-maximal inhibitory concentration (IC₅₀) for P-gp. nih.gov This finding suggested that P-gp efflux would not be a significant impediment to the systemic distribution and CNS penetration of this compound. nih.gov
Following promising in vitro results, the CNS penetration of this compound was confirmed in multiple in vivo preclinical animal models. astrazeneca.comnih.gov These studies demonstrated that after oral administration, this compound effectively distributed into the brain and cerebrospinal fluid (CSF). astrazeneca.comnih.gov The most compelling evidence of its successful CNS penetration and target engagement was the observed robust, time- and dose-dependent reduction of key biomarkers, including amyloid-beta peptides (Aβ1-40 and Aβ1-42) and soluble amyloid precursor protein beta (sAPPβ), in the brain, CSF, and plasma of mice, guinea pigs, and dogs. astrazeneca.comnih.govnih.gov These preclinical findings were pivotal, confirming that this compound achieved sufficient brain exposure to exert its intended pharmacological effect on BACE1.
Table 2: Summary of Preclinical In Vivo Evidence of CNS Penetration and Target Engagement
| Animal Model | Compartment Measured | Observed Pharmacodynamic Effect | Reference |
|---|---|---|---|
| Mouse | Brain, CSF, Plasma | Significant reduction of Aβ1-40, Aβ1-42, and sAPPβ | astrazeneca.comnih.govnih.gov |
| Guinea Pig | Brain, CSF, Plasma | Significant reduction of Aβ1-40, Aβ1-42, and sAPPβ | astrazeneca.comnih.govnih.gov |
| Dog | Plasma, CSF | Significant reduction of Aβ1-40, Aβ1-42, and sAPPβ | nih.gov |
Clinical Development and Translational Research of Lanabecestat
Early Phase Clinical Investigations of Lanabecestat (B602830)
Early phase clinical trials of this compound were crucial in establishing its pharmacological profile and its ability to engage its target, BACE1. These initial studies in healthy volunteers and individuals with Alzheimer's disease focused on measuring the drug's effect on the concentration of amyloid-beta (Aβ) peptides in both cerebrospinal fluid (CSF) and plasma.
Assessment of Target Engagement through Cerebrospinal Fluid Biomarkers
The measurement of Aβ peptides in the cerebrospinal fluid provided direct evidence of this compound's target engagement within the central nervous system. Phase 1 clinical studies demonstrated a significant and dose-dependent reduction in CSF Aβ concentrations following administration of this compound.
In a Phase 1 study involving healthy Japanese subjects, robust reductions in CSF Aβ peptides were observed at all tested doses. nih.gov Specifically, CSF Aβ42 concentrations were reduced by 63% in the 15 mg this compound group and by 79% in the 50 mg group. nih.gov Furthermore, treatment with this compound also led to a decrease in CSF soluble amyloid-β precursor protein β (sAPPβ). nih.gov The suppression of CSF Aβ peptides was found to be similar in elderly healthy Japanese subjects and in U.S. patients with mild to moderate Alzheimer's disease. nih.gov
Data from the broader Phase 2/3 program further substantiated these findings. Treatment with this compound resulted in substantial, dose-related reductions in both CSF Aβ1-40 and Aβ1-42 concentrations. clinicaltrials.gov
Table 1: Dose-Dependent Reduction in CSF Aβ Concentrations with this compound in Phase 2/3 Studies
| Biomarker | 20 mg this compound | 50 mg this compound |
|---|---|---|
| CSF Aβ1-40 Reduction | 58.0% | 73.3% |
| CSF Aβ1-42 Reduction | 51.3% | 65.5% |
Plasma Biomarker Response Characterization
In addition to CSF biomarkers, the response of plasma Aβ levels to this compound was also characterized in early clinical development. These assessments provided a more accessible, peripheral measure of target engagement. Following a single dose of this compound ranging from 5 to 750 mg, plasma levels of Aβ1-40 and Aβ1-42 were rapidly reduced by over 70%. clinicaltrials.gov This pronounced and rapid effect on plasma Aβ peptides was a consistent finding across early phase studies. nih.gov
Pivotal Phase 2/3 and Phase 3 Clinical Trials of this compound: AMARANTH and DAYBREAK-ALZ
Following the promising results from early phase studies, this compound progressed to large-scale, pivotal clinical trials to evaluate its efficacy in slowing the progression of Alzheimer's disease. The two main studies in this program were the AMARANTH (Phase 2/3) and DAYBREAK-ALZ (Phase 3) trials. nih.govnih.gov Despite demonstrating target engagement, both trials were discontinued (B1498344) in June 2018 after an independent data monitoring committee concluded that they were unlikely to meet their primary endpoints. cogstate.comfirstwordpharma.com
Study Design and Methodology for Evaluating Disease Progression
Both the AMARANTH and DAYBREAK-ALZ trials were multicenter, randomized, double-blind, and placebo-controlled global studies. nih.gov The AMARANTH study was designed with a 104-week treatment period, while the DAYBREAK-ALZ study had a 78-week placebo-controlled period. nih.govnih.gov In both trials, participants were randomized to receive one of two doses of this compound or a placebo. nih.gov
The AMARANTH trial enrolled participants with "early Alzheimer's disease," which was defined as a continuum encompassing both mild cognitive impairment (MCI) due to Alzheimer's disease and mild Alzheimer's disease dementia. clinicaltrials.gov To be included, participants had to have evidence of amyloid pathology, confirmed either through a positron emission tomography (PET) scan or by analysis of cerebrospinal fluid. clinicaltrials.gov
The DAYBREAK-ALZ trial focused on a slightly more advanced stage of the disease, enrolling participants with a diagnosis of mild Alzheimer's disease dementia. clinicaltrials.gov Similar to the AMARANTH trial, confirmation of amyloid pathology was a key inclusion criterion. clinicaltrials.gov For a diagnosis of mild AD dementia, participants were required to have a Clinical Dementia Rating (CDR) global score of 0.5 or 1, with the memory box score being at least 0.5 at the time of screening. clinicaltrials.gov
The primary measure of cognitive performance in both the AMARANTH and DAYBREAK-ALZ trials was the 13-item Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog13). clinicaltrials.govclinicaltrials.gov The ADAS-Cog is a widely used tool in Alzheimer's disease clinical trials to assess the severity of impairment across various cognitive domains, including memory, language, and praxis. nih.govscitechdaily.comscienceopen.com The 13-item version has a score range of 0 to 85, with higher scores indicating greater cognitive impairment. nih.gov The primary endpoint for both studies was the change from baseline in the ADAS-Cog13 score. clinicaltrials.gov
Functional Performance Assessments (e.g., Alzheimer's Disease Cooperative Study–Instrumental Activities of Daily Living Inventory, Clinical Dementia Rating–Sum of Boxes)
In the pivotal Phase 3 clinical trials for this compound, the AMARANTH and DAYBREAK-ALZ studies, functional performance was a key area of investigation, evaluated through several secondary outcome measures. nih.govnih.gov These assessments are crucial for determining whether a potential treatment can impact a patient's ability to perform daily tasks and function independently. The primary instruments used for this purpose included the Alzheimer's Disease Cooperative Study–Instrumental Activities of Daily Living Inventory (ADCS-iADL) and the Clinical Dementia Rating–Sum of Boxes (CDR-SB). nih.govnih.gov
The ADCS-iADL is a questionnaire designed to assess the ability of individuals to carry out instrumental activities of daily living, which are important for independent life in a community. clinicaltrials.gov The CDR-SB provides a global measure of dementia severity by evaluating cognitive and functional performance across six domains. alzheimersnewstoday.com Despite the biological hypothesis that reducing amyloid-beta (Aβ) production with a BACE1 inhibitor like this compound would slow functional decline, the clinical trial results were disappointing. alzheimersnewstoday.comresearchgate.net
Neuroimaging Biomarker Analysis in this compound Trials
The this compound clinical trial program incorporated a comprehensive suite of neuroimaging biomarkers to assess the drug's biological effects on the underlying pathology of Alzheimer's disease. nih.govnih.gov These advanced imaging techniques were employed to quantify changes in amyloid plaques, brain structure, tau pathology, and cerebral metabolism. nih.gov The two major studies, AMARANTH and DAYBREAK-ALZ, utilized positron emission tomography (PET) and magnetic resonance imaging (MRI) to track these biomarkers over time. nih.govnih.gov
Amyloid Neuritic Plaque Burden Quantification (Florbetapir Positron Emission Tomography)
A primary goal of this compound was to reduce the production of Aβ peptides, the main component of amyloid plaques. alzheimersnewstoday.compatsnap.com The effect on amyloid plaque burden was measured using florbetapir (B607462) F 18 PET imaging, which allows for the in vivo visualization and quantification of these plaques. nih.govlilly.com
The results from the AMARANTH and DAYBREAK-ALZ trials demonstrated that this compound successfully engaged its target and had a significant biological effect on amyloid pathology. nih.gov Compared to placebo, patients treated with this compound showed a statistically significant, dose-dependent reduction in amyloid neuritic plaque burden over the course of the studies. nih.gov For instance, in the AMARANTH trial, the annualized least squares (LS) mean reduction in Centiloid units, a standardized scale for amyloid PET, was substantially greater in the this compound groups compared to the placebo group. nih.gov
| Treatment Group | Least Squares Mean (SE) Centiloid Reduction |
|---|---|
| Placebo | 2.1 (1.9) |
| This compound 20 mg | 15.8 (1.9) |
| This compound 50 mg | 19.7 (2.0) |
Data sourced from a 2021 neuroimaging results publication. nih.gov
Brain Atrophy Progression (Volumetric Magnetic Resonance Imaging, Hippocampal Volume)
Volumetric Magnetic Resonance Imaging (vMRI) was used to measure changes in brain volume, a marker of neurodegeneration and disease progression. nih.gov The analysis focused on whole brain volume, hippocampal volume, and ventricular volume. nih.gov
Contrary to the desired outcome of slowing neurodegeneration, treatment with this compound was associated with an acceleration of brain atrophy compared to placebo. nih.gov In the AMARANTH study, patients receiving both doses of this compound experienced a significantly greater decrease in whole brain and hippocampal volume. nih.govresearchgate.net In the DAYBREAK-ALZ study, a significantly greater reduction in whole brain volume was observed only in the higher-dose group, with no significant difference in hippocampal volume change between the treatment and placebo groups. nih.govresearchgate.net This finding of increased brain volume loss has been observed with other anti-amyloid therapies and BACE1 inhibitors, suggesting a potential class effect. nih.govclinicaltrials.gov
| Study | Measurement | This compound vs. Placebo Outcome |
|---|---|---|
| AMARANTH | Whole Brain Volume | Significantly greater decrease with 20 mg and 50 mg doses. nih.govresearchgate.net |
| Hippocampal Volume | Significantly greater decrease with 20 mg and 50 mg doses. nih.govresearchgate.net | |
| DAYBREAK-ALZ | Whole Brain Volume | Significantly greater decrease with 50 mg dose. nih.govresearchgate.net |
| Hippocampal Volume | No significant difference. nih.govresearchgate.net |
Tau Pathology Assessment (Flortaucipir Positron Emission Tomography)
The accumulation of neurofibrillary tangles composed of hyperphosphorylated tau protein is another key pathological hallmark of Alzheimer's disease. medtechdive.com Flortaucipir F 18 PET imaging was utilized in a subset of trial participants to measure changes in aggregated tau neurofibrillary tangles. nih.gov
The analysis of flortaucipir PET data from both the AMARANTH and DAYBREAK-ALZ trials revealed no significant treatment differences. nih.gov The annualized change in aggregated tau burden from baseline did not differ between the this compound groups and the placebo group. nih.gov This indicated that despite reducing amyloid plaques, this compound did not have a downstream effect on the progression of tau pathology within the timeframe of the studies. nih.gov
Cerebral Glucose Metabolism and Perfusion (Fluorodeoxyglucose Positron Emission Tomography)
Fluorodeoxyglucose (FDG) PET is used to measure the rate of cerebral glucose metabolism, which is typically reduced in brain regions affected by Alzheimer's disease and is considered a marker of synaptic dysfunction and neurodegeneration. nih.gov
Similar to the findings on tau pathology, the FDG-PET substudies in both AMARANTH and DAYBREAK-ALZ showed no significant effect of this compound. nih.gov There were no treatment-related differences in the annualized change of cerebral metabolism between patients receiving this compound and those receiving placebo. nih.gov Furthermore, perfusion scans performed in the DAYBREAK-ALZ study also showed no significant differences. nih.gov These results suggest that this compound did not slow the decline in synaptic function as measured by these imaging techniques. nih.govnih.gov
Clinical Efficacy Findings from this compound Trials
The ultimate goal of this compound was to slow the clinical progression of Alzheimer's disease. researchgate.net The primary efficacy endpoint in both the AMARANTH and DAYBREAK-ALZ trials was the change from baseline on the 13-item Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog13), a measure of cognitive impairment. nih.govastrazeneca.com
Despite clear evidence of target engagement through the reduction of amyloid plaques, this compound failed to demonstrate any clinical benefit. nih.govresearchgate.net In June 2018, AstraZeneca and Eli Lilly announced the discontinuation of the global Phase 3 trials based on the recommendation of an independent data monitoring committee. astrazeneca.com The committee concluded that the trials were not likely to meet their primary endpoints upon completion and recommended they be stopped for futility. astrazeneca.comalzheimersnewstoday.com
Final analysis of the data collected before the trials were terminated confirmed this assessment. nih.govnih.gov There were no consistent, reproducible, or dose-related positive findings on the primary cognitive endpoint (ADAS-Cog13) or on any of the secondary functional endpoints, including the ADCS-iADL and CDR-SB. nih.govnih.gov The treatment with this compound did not slow cognitive or functional decline in patients with either early or mild Alzheimer's disease when compared with placebo. nih.gov This outcome was a significant disappointment and contributed to a broader reassessment of the BACE1 inhibitor class as a therapeutic strategy for Alzheimer's disease. researchgate.net
Outcomes Related to Cognitive Decline Mitigation
The primary goal of the this compound clinical trial program was to determine if the BACE1 inhibitor could slow the progression of cognitive decline in individuals with early and mild Alzheimer's disease (AD). nih.gov The principal studies, AMARANTH and DAYBREAK-ALZ, utilized the 13-item Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog13) as the primary measure of cognitive function. nih.govastrazeneca.com The ADAS-Cog13 assesses various cognitive domains, including memory, language, orientation, and praxis, with higher scores indicating greater impairment. nih.gov
Despite evidence of target engagement, the major clinical trials for this compound were terminated early due to futility. astrazeneca.comneuro-central.com An independent data monitoring committee concluded that both the AMARANTH and DAYBREAK-ALZ trials were unlikely to meet their primary endpoints. astrazeneca.com The final analysis of the available data confirmed that this compound did not slow cognitive decline compared to placebo. nih.govepa.gov There were no consistent or reproducible dose-related positive effects on the primary cognitive measure. nih.govnih.gov
Further analysis of secondary and exploratory cognitive measures from the AMARANTH trial revealed that this compound treatment was associated with a worsening in performance on several tests. nih.gov This included the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) Total Score, as well as its Immediate Memory and Visuospatial/Constructional indexes. nih.gov Similarly, a decline was observed in the Digit Symbol Coding test for patients receiving this compound. nih.gov Interestingly, an improvement was noted in verbal fluency tasks, specifically Letter/Category Fluency, for those treated with the compound. nih.gov
| Cognitive Measure | Trial(s) | Outcome with this compound Treatment |
|---|---|---|
| ADAS-Cog13 (Primary Endpoint) | AMARANTH, DAYBREAK-ALZ | Failed to slow decline compared to placebo. nih.gov |
| RBANS Total Score | AMARANTH | Associated with cognitive worsening. nih.gov |
| RBANS Immediate Memory Index | AMARANTH | Associated with cognitive worsening. nih.gov |
| RBANS Visuospatial/Constructional Index | AMARANTH | Associated with cognitive worsening. nih.gov |
| Digit Symbol Coding | AMARANTH | Associated with cognitive worsening. nih.gov |
| Letter/Category Fluency | AMARANTH | Showed improvement. nih.gov |
Outcomes Related to Functional Decline Mitigation
In addition to cognitive endpoints, the clinical trials for this compound assessed its impact on functional decline, which refers to a person's ability to perform activities of daily living. Secondary outcome measures in the AMARANTH and DAYBREAK-ALZ trials included several scales that evaluate daily function, such as the Alzheimer's Disease Cooperative Study-Instrumental Activities of Daily Living Inventory (ADCS-iADL), the Clinical Dementia Rating (CDR), and the Functional Activities Questionnaire (FAQ). nih.govnih.gov
Consistent with the findings for cognitive outcomes, the trials were stopped early for futility, indicating that this compound was not effective in slowing functional decline. nih.gov The analysis of the data gathered before the trials' termination showed no significant differences between the this compound and placebo groups on these functional measures. nih.govnih.gov Patients receiving either the 20 mg or 50 mg dose of this compound showed a similar rate of decline in their ability to perform daily activities as those receiving a placebo. nih.gov
| Functional Measure | Trial(s) | Outcome with this compound Treatment |
|---|---|---|
| ADCS-Instrumental Activities of Daily Living (ADCS-iADL) | AMARANTH, DAYBREAK-ALZ | Did not slow functional decline. nih.govnih.gov |
| Clinical Dementia Rating (CDR) | AMARANTH, DAYBREAK-ALZ | Did not slow functional decline in the overall population. nih.gov |
| Functional Activities Questionnaire (FAQ) | AMARANTH, DAYBREAK-ALZ | Did not slow functional decline. nih.gov |
| Mini-Mental State Examination (MMSE) | AMARANTH, DAYBREAK-ALZ | Did not slow functional decline. nih.gov |
| Neuropsychiatric Inventory (NPI) | AMARANTH, DAYBREAK-ALZ | Did not slow functional decline. nih.gov |
Evaluation of Safety and Tolerability Profile of this compound in Clinical Studies
Spectrum of Treatment-Emergent Adverse Events
In the AMARANTH and DAYBREAK-ALZ trials, the incidence of treatment-emergent adverse events (TEAEs) was monitored. While this compound was generally well-tolerated, a higher percentage of patients receiving the drug reported certain adverse events compared to those in the placebo group. nih.govnih.gov The most frequently noted TEAEs that occurred more often in the this compound arms were psychiatric events, weight loss, and changes in hair color. nih.govepa.govnih.gov
Specific Adverse Event Profiles (e.g., Psychiatric Manifestations, Hair Color Changes)
Among the specific adverse events observed more frequently with this compound, psychiatric manifestations were notable. nih.govnih.gov These included a range of symptoms that were reported by a higher percentage of participants in the active treatment groups than in the placebo group.
Another distinct adverse event linked to this compound treatment was changes in hair color. nih.govnih.gov This was observed more frequently in patients taking this compound compared to placebo. Additionally, weight loss was another adverse event reported more commonly in the this compound-treated groups. nih.govnih.gov
| Adverse Event Category | Observation in this compound Trials |
|---|---|
| Psychiatric Adverse Events | Reported in a higher percentage of patients receiving this compound than placebo. nih.govnih.gov |
| Hair Color Changes | Reported in a higher percentage of patients receiving this compound than placebo. nih.govnih.gov |
| Weight Loss | Reported in a higher percentage of patients receiving this compound than placebo. nih.govnih.gov |
Neuroimaging Safety Monitoring (e.g., Amyloid-Related Imaging Abnormalities)
The clinical trials for this compound incorporated multiple neuroimaging techniques to monitor the drug's effects on brain pathology and to ensure safety. nih.gov These included florbetapir Positron Emission Tomography (PET) to measure the burden of amyloid-beta (Aβ) neuritic plaques and volumetric Magnetic Resonance Imaging (MRI) to assess brain volume. nih.govnih.gov
Despite the lack of clinical efficacy, neuroimaging data confirmed that this compound successfully engaged its target. nih.gov PET scans showed a reduction in Aβ plaque burden in the treatment groups, indicating that the drug was having its intended biological effect on amyloid production. nih.gov The safety monitoring via neuroimaging did not raise significant concerns that would have led to the termination of the trials; the discontinuation was based purely on futility. astrazeneca.com There was no indication from the published results of significant issues related to Amyloid-Related Imaging Abnormalities (ARIA), a known concern with amyloid-targeting therapies.
Academic and Translational Implications of Lanabecestat Research
Reassessment of the Amyloid Hypothesis in the Context of BACE1 Inhibition Outcomes
The failure of lanabecestat (B602830) and other BACE1 inhibitors to demonstrate clinical benefit despite effectively reducing Aβ levels has prompted a critical reassessment of the amyloid cascade hypothesis alzforum.orgbiorxiv.orgtandfonline.com. While the hypothesis posits that Aβ accumulation is a primary driver of AD pathogenesis, the lack of cognitive or functional improvement with robust Aβ reduction suggests that simply lowering Aβ levels at later stages of the disease may not be sufficient to alter the disease course nih.govbiorxiv.org. This outcome has led to the consideration that Aβ accumulation might be an early trigger, but downstream events, such as tau pathology, neuroinflammation, and synaptic dysfunction, may become independent drivers of neurodegeneration that are not effectively addressed by Aβ reduction alone, particularly once symptoms have manifested researchgate.nettandfonline.comclinicalleader.com. The results from this compound trials, where patients on the drug showed faster cognitive decline than those on placebo in some measures, further complicated the picture and suggested potential on-target or off-target effects contributing to cognitive worsening, independent of AD progression alzforum.orgtandfonline.com.
Methodological Learnings and Challenges for Future Alzheimer's Disease Clinical Trials
The this compound trials, like other BACE1 inhibitor studies, provided valuable methodological learnings and highlighted challenges for the design of future AD clinical trials. The trials emphasized the importance of appropriate patient selection and the potential need to intervene much earlier in the disease continuum, perhaps even in preclinical stages, before significant irreversible neurodegeneration occurs nih.govkuleuven.benih.gov. The use of biomarkers, such as CSF Aβ levels and amyloid PET imaging, was crucial in confirming target engagement and demonstrating the biological effect of this compound astrazeneca.comalzforum.org. However, the dissociation between robust biomarker changes and clinical outcomes underscored the need for a better understanding of the relationship between Aβ reduction and clinical benefit, as well as the identification of more sensitive and predictive clinical endpoints alzforum.orgkuleuven.be. The challenges in recruiting suitable participants, particularly for early-stage or preclinical trials, and the impact of placebo groups on recruitment and retention were also highlighted clinicalleader.com. Future trial designs may need to incorporate strategies for earlier identification of at-risk individuals and potentially utilize novel trial designs, such as adaptive designs or delayed-start paradigms, to better assess the long-term effects of interventions clinicalleader.comnih.gov.
Strategic Evolution of BACE1 Inhibitor Development
The failures of BACE1 inhibitors like this compound have significantly influenced the strategic evolution of BACE1 inhibitor development. The focus has shifted from simply achieving high levels of BACE1 inhibition to addressing the complexities revealed by clinical trials.
Designing for Enhanced Target Specificity and Reduced Off-Target Effects
One key area of evolution is the increased emphasis on designing BACE1 inhibitors with enhanced target specificity and reduced off-target effects. BACE1 is known to cleave multiple substrates in addition to APP, and inhibiting these other cleavage events may lead to unintended consequences mdpi.comtandfonline.comnih.govnih.gov. For example, BACE1 is involved in the cleavage of proteins important for synaptic function, myelination, and neurogenesis tandfonline.comnih.gov. The cognitive worsening observed in some BACE1 inhibitor trials, including potentially with this compound, has been hypothesized to be related to the inhibition of these other BACE1 substrates alzforum.org. Future BACE1 inhibitor design efforts are focusing on developing compounds that are highly selective for APP processing by BACE1 while sparing the cleavage of other substrates, or on identifying a therapeutic window where sufficient Aβ reduction can be achieved with minimal impact on other BACE1-mediated functions tandfonline.comkuleuven.benih.govlindenwood.edu. The challenge lies in achieving this delicate balance through rational drug design and medicinal chemistry efforts nih.govresearchgate.net.
Redefining Optimal Timing and Patient Populations for Intervention
Another critical aspect of the strategic evolution is the redefinition of optimal timing and patient populations for BACE1 inhibition. The lack of efficacy in symptomatic AD patients suggests that intervening at a stage where significant neurodegeneration has already occurred may be too late kuleuven.benih.govfrontiersin.org. The current thinking is that BACE1 inhibitors might be most effective when administered very early in the disease process, perhaps in individuals at risk for AD or in the preclinical stages, to prevent or significantly slow the initial accumulation of Aβ plaques kuleuven.benih.govfrontiersin.org. This shift in strategy necessitates the identification of individuals at risk before the onset of cognitive symptoms, relying heavily on biomarkers to identify those with amyloid pathology nih.govkuleuven.benih.gov. Future trials are likely to focus on these earlier populations, potentially using lower doses of inhibitors over extended periods to achieve a sustained, low-level reduction in Aβ production with a better safety profile kuleuven.be.
Contributions of this compound Research to General Neurodegenerative Drug Discovery
Beyond the specific context of BACE1 inhibition and AD, the research on this compound has contributed to the broader field of neurodegenerative drug discovery. The challenges encountered have underscored the complexity of neurodegenerative diseases and the limitations of targeting a single pathological pathway, particularly at later stages clinicalleader.com. The experience with this compound and other amyloid-targeting therapies has emphasized the critical need for a deeper understanding of disease mechanisms, the identification of reliable biomarkers for early detection and response monitoring, and the development of therapies that target multiple facets of the disease or intervene at the earliest possible stages clinicalleader.comnih.gov. Furthermore, the methodological challenges in conducting large-scale, long-term clinical trials in neurodegenerative diseases, including patient recruitment and endpoint selection, have provided valuable lessons for future drug development efforts across various neurodegenerative conditions clinicalleader.com. The data generated from this compound trials, even the negative results, contribute to the collective knowledge base, informing the design of future studies and the development of novel therapeutic strategies for AD and other neurodegenerative disorders.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 67979346 |
Data Tables
Based on the search results, here is a data table summarizing the CSF Aβ reduction observed with this compound in Phase 2/3 studies:
| Study | This compound Dose | CSF Aβ1-40 Reduction (%) | CSF Aβ1-42 Reduction (%) |
| AMARANTH/DAYBREAK-ALZ | 20 mg | 58.0 | 51.3 |
| AMARANTH/DAYBREAK-ALZ | 50 mg | 73.3 | 65.5 |
Note: Data compiled from search result astrazeneca.com. These are dose-related reductions observed in CSF concentration.
Q & A
Q. What is the mechanism of action of Lanabecestat, and how does it target BACE1 in Alzheimer’s disease (AD) pathogenesis?
this compound is a β-secretase (BACE1) inhibitor that reduces amyloid-beta (Aβ) peptide production by cleaving amyloid precursor protein (APP). Preclinical studies show BACE1 inhibition lowers Aβ levels in cerebrospinal fluid (CSF), a key biomarker for AD . Methodologically, researchers should validate target engagement using enzyme activity assays (e.g., FRET-based BACE1 activity tests) and correlate CSF Aβ reduction with cognitive outcomes in trial data .
Q. What were the primary endpoints and dosing regimens in this compound’s pivotal clinical trials?
Key trials (e.g., AMARANTH [Phase 2/3] and DAYBREAK-ALZ [Phase 3]) used doses of 20 mg and 50 mg daily. Primary endpoints included changes in Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog) and Clinical Dementia Rating–Sum of Boxes (CDR-SB). Trials enrolled 1,722–2,218 participants, with placebo-controlled designs .
Advanced Research Questions
Q. How can researchers reconcile contradictory outcomes between preclinical Aβ reduction and clinical failure in cognitive endpoints?
Despite robust Aβ lowering in early phases, this compound failed to slow cognitive decline in Phase 3. Methodological considerations:
- Temporal discordance : Aβ reduction may occur too late in disease progression. Use longitudinal biomarker studies (e.g., PET imaging) to track Aβ dynamics relative to symptom onset.
- Off-target effects : Analyze adverse event data for non-BACE1-related toxicity impacting cognition.
- Trial population heterogeneity : Stratify post-hoc analyses by baseline Aβ levels or APOE4 status .
Q. What are the challenges in designing adaptive trials for BACE1 inhibitors like this compound?
Adaptive designs could address translational gaps:
Q. How should researchers address discrepancies in safety profiles across this compound trials?
Phase 3 trials reported tolerability, but earlier phases noted liver enzyme elevations. Methods:
- Meta-analysis : Pool safety data from all phases (n=4,441 participants) to identify dose-dependent trends.
- Pharmacogenomics : Investigate genetic variants linked to hepatotoxicity using biobanked samples .
Methodological and Data Analysis Questions
Q. What statistical approaches are recommended for analyzing high dropout rates in long-term AD trials?
Use mixed-effects models for repeated measures (MMRM) to handle missing data. Sensitivity analyses (e.g., tipping-point analysis) can assess the impact of non-random attrition on cognitive endpoints .
Q. How can preclinical models better predict clinical efficacy of BACE1 inhibitors?
Q. What lessons can be drawn from subgroup analyses of this compound trials?
Post-hoc analyses of mild AD subgroups showed no benefit, suggesting BACE1 inhibition may require earlier intervention. Researchers should:
- Define pre-specified subgroups (e.g., prodromal AD) in future protocols.
- Leverage open-source platforms like CAMD to harmonize subgroup definitions across trials .
Data Contradiction and Translational Challenges
Q. Why did this compound fail to translate preclinical Aβ reduction into clinical efficacy?
Hypotheses include:
- Irreversible neurodegeneration : Aβ may be a downstream marker, not a causative factor, in late-stage AD.
- Compensatory mechanisms : Upregulation of alternative β-secretases (e.g., BACE2) may offset BACE1 inhibition. Methodological recommendation: Integrate multi-omics data (proteomics, transcriptomics) to identify resistance pathways .
Q. How can researchers optimize biomarker selection for future BACE1 inhibitor trials?
Beyond Aβ, prioritize:
Q. Key Recommendations for Researchers
- Trial design : Incorporate adaptive protocols and biomarker stratification.
- Data analysis : Use advanced statistical models to address missing data and heterogeneity.
- Translational research : Align preclinical endpoints with clinical biomarkers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
